8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
Properties
CAS No. |
918646-13-6 |
|---|---|
Molecular Formula |
C20H17FN2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
8-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C20H17FN2O/c1-20(2)11-18(24)23(19-15(20)7-5-8-16(19)21)14-10-13-6-3-4-9-17(13)22-12-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
UCYJATOFFUGREU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=CC=C2F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Lithiation and Formylation
- Starting from 2-(3-fluorophenyl)ethylamine , acylation with pivaloyl chloride yields a pivaloylamide intermediate.
- Lithiation is performed at low temperature (−78 °C) using butyllithium in tetrahydrofuran (THF) to avoid aryne formation by LiF elimination.
- Subsequent treatment with dimethylformamide (DMF) introduces a formyl group ortho to the fluorine substituent.
- Acid-catalyzed cyclization of the aldehyde intermediate results in 8-fluoro-3,4-dihydroisoquinoline with loss of the pivaloyl group, typically in yields around 79% overall.
Reaction Conditions Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | Pivaloyl chloride, triethylamine, DCM, 0 °C to RT | 93 | Formation of pivaloylamide |
| Lithiation and Formylation | n-BuLi, THF, −78 °C; then DMF | 54 | Ortho-lithiation and formylation |
| Cyclization | Acidic medium (e.g., HCl) | 79 | Cyclization with pivaloyl loss |
Nucleophilic Aromatic Substitution to Introduce Amino Groups
- The 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate is reacted with cyclic amines such as morpholine, pyrrolidine, and piperidine at 80 °C in sealed tubes.
- This fluorine-amine exchange proceeds via nucleophilic aromatic substitution, yielding 8-amino-3,4-dihydroisoquinoline derivatives.
- Yields vary depending on the amine: morpholine and pyrrolidine derivatives are obtained in moderate yields (~49–51%), while piperidine derivatives show lower yields (~17%) due to side reactions and byproduct formation.
Functionalization at Position 1 and Formation of Biquinoline Core
- The 8-amino-3,4-dihydroisoquinoline intermediates are further treated with various alkyl lithium and phenyl lithium reagents to introduce substituents at position 1.
- This step affords 1-alkyl(aryl)-8-amino-3,4-dihydroisoquinolines in good yields.
- Subsequent cyclization and oxidation steps lead to the formation of the biquinoline core structure with the 4,4-dimethyl substitution and the 2-one moiety.
Reduction and Alkylation to Access Tetrahydroisoquinoline Derivatives
- Sodium borohydride reduction of 8-fluoro-3,4-dihydroisoquinoline yields tetrahydroisoquinoline derivatives.
- Methylation with methyl iodide followed by reduction produces 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline.
- These intermediates serve as building blocks for further elaboration toward the target compound.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Pivaloylamide from 2-(3-fluorophenyl)ethylamine | Pivaloyl chloride, triethylamine, DCM, 0 °C to RT | 93 | High purity, white solid |
| 2 | Formyl derivative via lithiation | n-BuLi, THF, −78 °C; then DMF | 54 | Ortho-lithiation critical for regioselectivity |
| 3 | 8-Fluoro-3,4-dihydroisoquinoline | Acidic cyclization (HCl) | 79 | Loss of pivaloyl moiety |
| 4 | 8-Amino-3,4-dihydroisoquinoline derivatives | Reaction with cyclic amines, 80 °C, sealed tube | 17–51 | Yield depends on amine type |
| 5 | 1-Alkyl(aryl)-8-amino-3,4-dihydroisoquinolines | Alkyl/phenyl lithium reagents | Good | Functionalization at position 1 |
| 6 | Tetrahydroisoquinoline derivatives | NaBH4 reduction, methyl iodide alkylation | Moderate | Building blocks for further synthesis |
Research Findings and Mechanistic Insights
- The directed ortho-lithiation approach is essential for regioselective functionalization of the fluorinated isoquinoline ring.
- Protonation of the nitrogen atom in the isoquinoline ring enhances electrophilicity at C-8, facilitating nucleophilic substitution by amines.
- Low temperature lithiation prevents side reactions such as aryne formation and LiF elimination.
- The loss of the pivaloyl protecting group during acid-catalyzed cyclization is a key step enabling ring closure.
- The variation in yields for amine substitution highlights the sensitivity of the reaction to steric and electronic factors of the nucleophile.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of biquinoline compounds exhibit promising anticancer properties. The structure of 8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one suggests potential activity against various cancer cell lines. Studies have shown that modifications in the biquinoline scaffold can lead to enhanced cytotoxicity and selectivity towards cancer cells .
Topoisomerase Inhibition
Topoisomerases are crucial enzymes involved in DNA replication and transcription. Compounds similar to this compound have been investigated for their ability to inhibit topoisomerase activity, which is a common mechanism for anticancer drugs. This compound could serve as a lead for developing new topoisomerase inhibitors .
Biochemical Applications
Fluorescent Probes
The incorporation of fluorine in the structure enhances the compound's fluorescent properties. This characteristic can be exploited in biological imaging and as a fluorescent probe in various biochemical assays. The ability to visualize cellular processes in real-time makes such compounds invaluable in research .
Enzyme Inhibition Studies
The compound can be used to study enzyme kinetics and inhibition mechanisms. By assessing its effect on specific enzymes, researchers can gain insights into metabolic pathways and the role of biquinoline derivatives in modulating enzyme activity .
Case Studies
-
Anticancer Drug Development
- A study involving derivatives of biquinoline showed that modifications similar to those found in this compound resulted in compounds with significant anticancer activity against breast and lung cancer cell lines. The study indicated that these compounds could induce apoptosis through the activation of caspases .
- Fluorescent Imaging
Mechanism of Action
The mechanism of action of 8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Biquinolinone Derivatives
Table 1: Structural and Physicochemical Comparison of Biquinolinone Analogs
*Molecular formula inferred from analogs (exact data unavailable).
Key Observations:
- Halogen Effects : The chloro analog () has a higher molecular weight (364.87 vs. ~313.35) and increased lipophilicity compared to the fluoro compound. Chlorine may enhance halogen bonding but reduce metabolic stability relative to fluorine .
- Methyl Group Variations : The 3-methyl analog () lacks fluorine and dimethyl groups, resulting in reduced steric hindrance and simpler synthetic pathways .
Non-Biquinolinone Derivatives with Similar Backbones
Dihydroquinolinones and Isoquinolines
- 8-Fluoro-3,4-dihydroisoquinoline (): A precursor for CNS drug candidates. Its synthesis via lithiation enables efficient fluorine-amine exchange, highlighting the versatility of fluorinated intermediates .
- 3-Phenyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one (): Exhibits notable antibacterial activity (MIC values comparable to norfloxacin). The oxazine ring enhances rigidity, which may improve target binding .
Biological Activity
8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, a compound belonging to the biquinoline class, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₂FNO
- Molecular Weight : 193.22 g/mol
- CAS Number : 1187933-46-5
Antimicrobial Activity
Research indicates that biquinoline derivatives exhibit significant antimicrobial properties. The compound this compound has been studied for its effectiveness against various bacterial strains.
-
Antibacterial Effects :
- In vitro studies demonstrate that this compound shows promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) comparable to established antibiotics like gatifloxacin .
- The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of critical enzymatic pathways .
- Antifungal Activity :
The biological activity of this compound is believed to be mediated through several mechanisms:
- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and replication processes. Ongoing research is focused on identifying specific molecular targets within bacterial cells .
Study 1: Antibacterial Efficacy
A study conducted by researchers aimed to evaluate the antibacterial efficacy of various biquinoline derivatives including this compound. The results showed:
- Effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 16 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 |
| Methicillin-resistant S. aureus | 16 |
Study 2: Cytotoxicity Assessment
In another investigation assessing cytotoxicity against human cancer cell lines (e.g., HepG2), the compound exhibited selective toxicity:
- IC50 values indicated moderate cytotoxic effects with an IC50 of approximately 41.6 µM against HepG2 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 41.6 |
| L-02 (normal liver) | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
